molecular formula C11H12N2S B1604420 N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine CAS No. 921101-66-8

N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine

Cat. No. B1604420
M. Wt: 204.29 g/mol
InChI Key: UGRXAOUDHZOHPF-UHFFFAOYSA-N
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Description

“N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine” is a chemical compound with the molecular formula C11H12N2S . It has a molecular weight of 204.29 g/mol . The IUPAC name for this compound is N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine .


Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C11H12N2S/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3 .


Physical And Chemical Properties Analysis

“N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine” has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 53.2 Ų . The compound has a rotatable bond count of 3 .

Scientific Research Applications

  • Pharmacological Applications

    • Thiazoles and triazoles have been used in drug discovery for the treatment of various conditions such as hypnotism, schizophrenia, inflammation, bacterial infections, allergies, HIV infections, hypertension, and pain .
    • They have also been used as fibrinogen receptor antagonists with antithrombotic activity .
  • Antimicrobial Applications

    • Thiazoles and triazoles have been used as antimicrobial agents due to their safety profile and excellent therapeutic index .
    • They have been used in the design of new entities by substituting different pharmacophores in one structure that lead to compounds with increased antimicrobial activity .
  • Antifungal Applications

    • Thiazoles and triazoles have been used as antifungal agents .
    • Among the antifungal drugs, conazoles constitute a major class based on azole moiety .
  • Anticancer Applications

    • Thiazoles and triazoles have been used in the treatment of cancer .
    • They have been used as antineoplastic drugs .
  • Antioxidant Applications

    • Thiazoles and triazoles have been used as antioxidants .
    • They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
  • Neuroprotective Applications

    • Thiazoles have been used as neuroprotective agents .
    • They have been used in the synthesis of neurotransmitters, such as acetylcholine .
  • Antiviral Applications

    • Thiazoles and triazoles have been used as antiviral agents .
    • They have been used in the design of new entities that lead to compounds with increased antiviral activity .
  • Anti-Inflammatory Applications

    • Thiazoles and triazoles have been used as anti-inflammatory agents .
    • They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
  • Antidiabetic Applications

    • Thiazoles and triazoles have been used as antidiabetic agents .
    • They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
  • Antimalarial Applications

    • Thiazoles and triazoles have been used as antimalarial agents .
    • They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
  • Antitubercular Applications

    • Thiazoles and triazoles have been used as antitubercular agents .
    • They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
  • Anticholinesterase Applications

    • Thiazoles and triazoles have been used as anticholinesterase agents .
    • They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
  • Analgesic Applications

    • Thiazole derivatives have been used in drug discovery for the treatment of pain .
    • They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
    • The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific analgesic agent and its intended use .
  • Anticonvulsant Applications

    • Thiazole derivatives have been used as anticonvulsant agents .
    • They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
    • The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific anticonvulsant agent and its intended use .
  • Antihypertensive Applications

    • Thiazole derivatives have been used as antihypertensive agents .
    • They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
    • The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific antihypertensive agent and its intended use .
  • Antidepressant Applications

    • Triazole nucleus is present in a number of drug classes such as antidepressants .
    • They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
    • The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific antidepressant and its intended use .
  • Antianxiety Applications

    • Triazole nucleus is present in a number of drug classes such as antianxiety .
    • They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
    • The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific antianxiety agent and its intended use .
  • Ulcerogenic Applications

    • The derivatives of 1,3-diazole show ulcerogenic activities .
    • They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
    • The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific ulcerogenic agent and its intended use .

properties

IUPAC Name

N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRXAOUDHZOHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649884
Record name N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine

CAS RN

921101-66-8
Record name N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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